N-{[(Dimethylcarbamoyl)(methyl)amino]sulfanyl}-N'-(2,4-dimethylphenyl)-N-methylmethanimidamide
Description
N-{[(Dimethylcarbamoyl)(methyl)amino]sulfanyl}-N’-(2,4-dimethylphenyl)-N-methylmethanimidamide is a complex organic compound with a unique structure that includes dimethylcarbamoyl, methylamino, sulfanyl, and dimethylphenyl groups
Properties
CAS No. |
62256-83-1 |
|---|---|
Molecular Formula |
C14H22N4OS |
Molecular Weight |
294.42 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)iminomethyl-methylamino]sulfanyl-1,3,3-trimethylurea |
InChI |
InChI=1S/C14H22N4OS/c1-11-7-8-13(12(2)9-11)15-10-17(5)20-18(6)14(19)16(3)4/h7-10H,1-6H3 |
InChI Key |
DLTIBIRLQWKENR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CN(C)SN(C)C(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Dimethylcarbamoyl)(methyl)amino]sulfanyl}-N’-(2,4-dimethylphenyl)-N-methylmethanimidamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of dimethylcarbamoyl chloride with a suitable amine to form an intermediate, which is then further reacted with other reagents to introduce the sulfanyl and dimethylphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yields and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production. Safety precautions are essential due to the potential toxicity and reactivity of some intermediates .
Chemical Reactions Analysis
Types of Reactions
N-{[(Dimethylcarbamoyl)(methyl)amino]sulfanyl}-N’-(2,4-dimethylphenyl)-N-methylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{[(Dimethylcarbamoyl)(methyl)amino]sulfanyl}-N’-(2,4-dimethylphenyl)-N-methylmethanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[(Dimethylcarbamoyl)(methyl)amino]sulfanyl}-N’-(2,4-dimethylphenyl)-N-methylmethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamoyl and sulfanyl derivatives with varying substituents. Examples include:
- N-{[(Dimethylcarbamoyl)(methyl)amino]sulfanyl}-N’-(2,4-dimethylphenyl)-N-methylmethanimidamide
- N-{[(Dimethylcarbamoyl)(methyl)amino]sulfanyl}-N’-(2,4-dimethylphenyl)-N-methylmethanimidamide .
Uniqueness
The uniqueness of N-{[(Dimethylcarbamoyl)(methyl)amino]sulfanyl}-N’-(2,4-dimethylphenyl)-N-methylmethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
